molecular formula C31H31N3O5 B14147324 4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]- CAS No. 57100-19-3

4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-

Cat. No.: B14147324
CAS No.: 57100-19-3
M. Wt: 525.6 g/mol
InChI Key: NMLSDCZQNKIMKU-BKILYWIHSA-N
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Description

4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]- is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a pyrimidinone core, an amino group, and a ribofuranosyl moiety protected by triphenylmethyl and isopropylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]- typically involves multiple steps, including protection, glycosylation, and deprotection reactions. The starting material is often a ribofuranose derivative, which undergoes protection of the hydroxyl groups using triphenylmethyl chloride and acetone in the presence of an acid catalyst to form the isopropylidene and triphenylmethyl-protected ribofuranosyl intermediate. This intermediate is then glycosylated with a pyrimidinone derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinone derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or nitric acid under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride under basic conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitroso, nitro, dihydropyrimidinone, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share a similar amino group and heterocyclic structure but differ in the ring system and substituents.

    Amino-triazoles: These compounds also contain an amino group and a heterocyclic ring but have a different ring structure compared to pyrimidinones.

    Indole derivatives: These compounds have a different core structure but can exhibit similar biological activities.

Uniqueness

4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]- is unique due to its specific combination of a pyrimidinone core, an amino group, and a ribofuranosyl moiety with protective groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

57100-19-3

Molecular Formula

C31H31N3O5

Molecular Weight

525.6 g/mol

IUPAC Name

5-[(3aS,6R,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1H-pyrimidin-6-one

InChI

InChI=1S/C31H31N3O5/c1-30(2)38-26-24(37-25(27(26)39-30)23-18-33-29(32)34-28(23)35)19-36-31(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18,24-27H,19H2,1-2H3,(H3,32,33,34,35)/t24-,25?,26-,27+/m1/s1

InChI Key

NMLSDCZQNKIMKU-BKILYWIHSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)C3=CN=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C

Canonical SMILES

CC1(OC2C(OC(C2O1)C3=CN=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

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